molecular formula C19H23ClN4O2 B7499351 N-[1-(5-chloro-1,3-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide

N-[1-(5-chloro-1,3-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide

Cat. No. B7499351
M. Wt: 374.9 g/mol
InChI Key: MMCNWNVTHDWDMZ-UHFFFAOYSA-N
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Description

N-[1-(5-chloro-1,3-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide, also known as CP-945,598, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine-based compounds and has been found to have potent anti-inflammatory and analgesic properties.

Mechanism of Action

The exact mechanism of action of N-[1-(5-chloro-1,3-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, N-[1-(5-chloro-1,3-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide reduces the production of these inflammatory mediators and thus reduces inflammation and pain.
Biochemical and Physiological Effects:
N-[1-(5-chloro-1,3-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide has been found to have potent anti-inflammatory and analgesic effects in animal models. It has been shown to reduce inflammation and pain in models of arthritis, inflammatory bowel disease, and neuropathic pain. It has also been found to have a good safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

N-[1-(5-chloro-1,3-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide has several advantages for lab experiments. It has been extensively studied and has a well-established synthesis method, making it readily available for research purposes. It has also been found to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. However, there are some limitations to its use in lab experiments. It has not yet been studied in human clinical trials, so its efficacy and safety in humans are not yet fully understood. It is also a relatively complex compound, which may make it more difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research on N-[1-(5-chloro-1,3-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of N-[1-(5-chloro-1,3-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide. Another area of interest is the study of its potential therapeutic applications in humans, particularly in the treatment of inflammatory and pain-related conditions. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential adverse effects.

Synthesis Methods

The synthesis of N-[1-(5-chloro-1,3-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-methylbenzoic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with piperidine in the presence of a base such as triethylamine to form the piperidine amide intermediate. This intermediate is then reacted with 5-chloro-1,3-dimethylpyrazole-4-carbonyl chloride to form the final product, N-[1-(5-chloro-1,3-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide.

Scientific Research Applications

N-[1-(5-chloro-1,3-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. It has been studied in animal models of arthritis, inflammatory bowel disease, and neuropathic pain, and has shown significant efficacy in reducing inflammation and pain.

properties

IUPAC Name

N-[1-(5-chloro-1,3-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c1-12-6-4-5-7-15(12)18(25)21-14-8-10-24(11-9-14)19(26)16-13(2)22-23(3)17(16)20/h4-7,14H,8-11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCNWNVTHDWDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=C(N(N=C3C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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